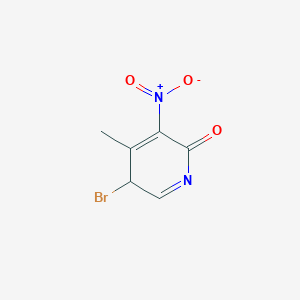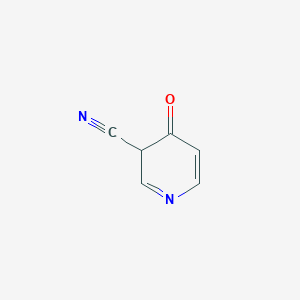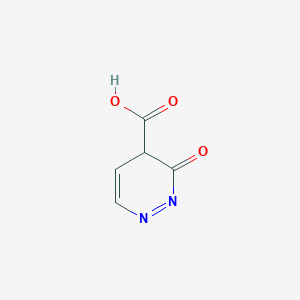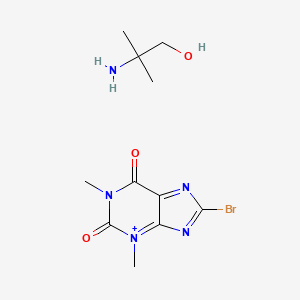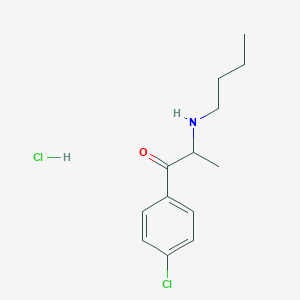
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of a butylamino group and a chlorophenyl group in its structure contributes to its unique chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride typically involves the reaction of 4-chlorobenzaldehyde with butylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
The resulting intermediate is then subjected to further reactions to form the final product, which is then converted to its monohydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic uses, although its stimulant nature may limit its application.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methcathinone: Similar in structure but lacks the butylamino group.
Mephedrone: Contains a methyl group instead of a butyl group.
4-Methylmethcathinone (Mephedrone): Similar stimulant properties but different substitution pattern on the phenyl ring.
Uniqueness
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other substituted cathinones. Its butylamino group and chlorophenyl group contribute to its unique interaction with neurotransmitter systems .
Eigenschaften
CAS-Nummer |
2748591-11-7 |
|---|---|
Molekularformel |
C13H19Cl2NO |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
2-(butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
DKPILUWUWJLVPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


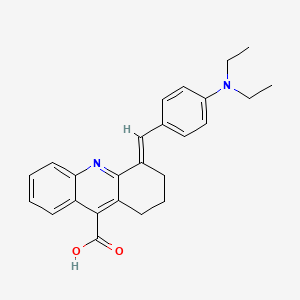
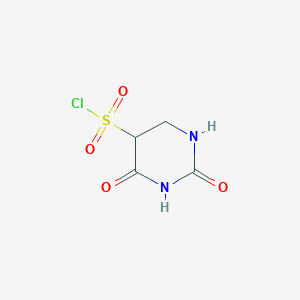

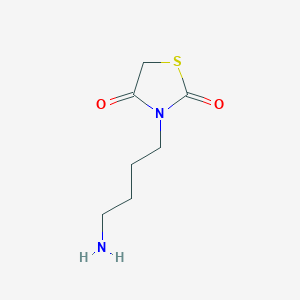
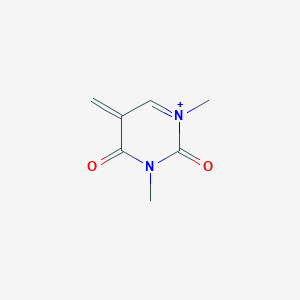
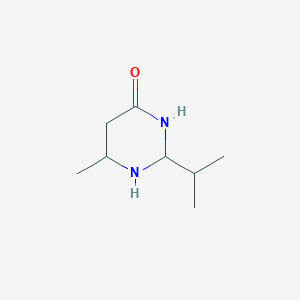

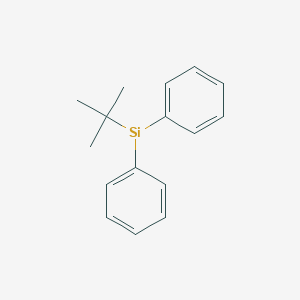
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
